molecular formula C22H16Cl2N5NaO6S2 B098299 C.I. Acid yellow 172 CAS No. 15792-51-5

C.I. Acid yellow 172

Cat. No.: B098299
CAS No.: 15792-51-5
M. Wt: 604.4 g/mol
InChI Key: CSZFHVQHDJJYJG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Acid yellow 172 is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including dyeing, biological research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Acid yellow 172 typically involves multiple steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as anilinosulphonyl phenyl, under controlled pH conditions to form the azo compound.

    Sulphonation: The resulting azo compound undergoes sulphonation to introduce sulphonate groups, enhancing its solubility in water.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: High-purity starting materials are prepared and purified.

    Reaction Control: Precise control of temperature, pH, and reaction time to optimize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

C.I. Acid yellow 172 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

C.I. Acid yellow 172 has diverse applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques.

    Biology: Employed in staining biological specimens for microscopic analysis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to Proteins: The compound can bind to proteins, altering their function.

    Interference with Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar applications in pH indicators and dyeing.

    Congo Red: Used in histology for staining amyloid proteins.

    Disazopyrazolones: Known for their use in pigments and dyes.

Uniqueness

C.I. Acid yellow 172 is unique due to its specific structural features, which confer distinct chemical properties and applications. Its combination of azo and sulphonate groups makes it highly soluble in water and versatile in various chemical reactions.

Properties

CAS No.

15792-51-5

Molecular Formula

C22H16Cl2N5NaO6S2

Molecular Weight

604.4 g/mol

IUPAC Name

sodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1

InChI Key

CSZFHVQHDJJYJG-UHFFFAOYSA-M

SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+]

Isomeric SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+]

15792-51-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.